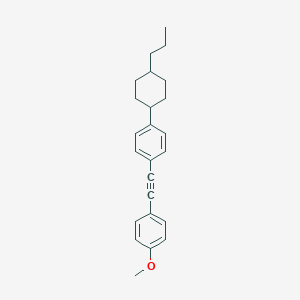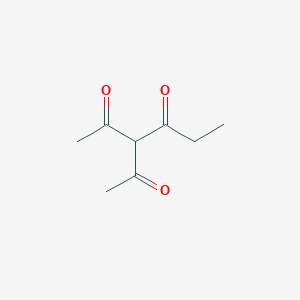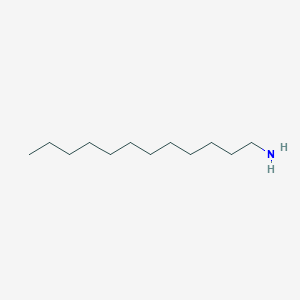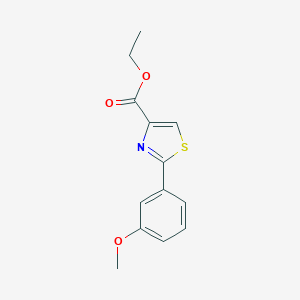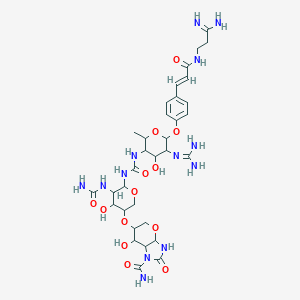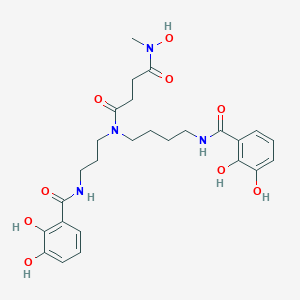
Spermexatol
Overview
Description
Spermexatol is a bioactive chemical with the CAS number 117680-13-4 . It is a synthetic spermidine-based siderophore analogue that stimulates microbial growth and exhibits antibacterial properties .
Synthesis Analysis
Spermexatol is a synthetic compound. The synthesis of Spermexatol involves key intermediates including the N-hydroxysuccinimide esters of various hydroxamic acids . The synthesis process is complex and requires a deep understanding of organic chemistry .Molecular Structure Analysis
The molecular formula of Spermexatol is C26H34N4O9 . Its molecular weight is 546.57 . The exact molecular structure can be determined using advanced analytical techniques .Chemical Reactions Analysis
The chemical reactions involving Spermexatol are complex and involve multiple steps . The reactions are influenced by the physical and chemical properties of the compound, and understanding these reactions requires a deep understanding of chemistry .Physical And Chemical Properties Analysis
Spermexatol has a density of 1.380±0.06 g/cm3 . Its physical and chemical properties can be analyzed using various techniques . The properties of Spermexatol are influenced by its chemical structure .Scientific Research Applications
Spermatogonial Stem Cells in Domestic Animals
SSCs are crucial for male fertility, as they maintain spermatogenesis by self-renewal and differentiation into mature spermatozoa. They can be used as substitutes for human embryonic stem cells without ethical issues and for the generation of transgenic animals (Zheng et al., 2014).
Spermatogonial Stem Cells (SSCs) Research
Availability of functional assays for SSCs has enabled the development of culture systems for their ex vivo expansion, advancing germ cell biology and allowing medical and agricultural applications (Kubota & Brinster, 2018).
Hormonal Regulation of Spermatogonia
Research provides a comprehensive overview of the hormonal regulation of spermatogonia and presents several new approaches to the use of spermatogonia in basic science and medicine (Meachem, von Schönfeldt, & Schlatt, 2001).
Spermatogenesis in Fish
The study characterizes different germ cell stages in fish spermatogenesis, including the stem cells, and proposes a nomenclature for fish germ cells to improve comparability among different teleost fish and higher vertebrates (Schulz et al., 2010).
Spermatogonial Transplantation
The technique of spermatogonial transplantation, developed in 1994, has been a significant advancement for studying the functional aspect of spermatogonial stem cells and has applications in medicine and other disciplines (Ogawa, 2001).
Future Directions
properties
IUPAC Name |
N'-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N'-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-N-hydroxy-N-methylbutanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O9/c1-29(39)21(33)11-12-22(34)30(16-6-14-28-26(38)18-8-5-10-20(32)24(18)36)15-3-2-13-27-25(37)17-7-4-9-19(31)23(17)35/h4-5,7-10,31-32,35-36,39H,2-3,6,11-16H2,1H3,(H,27,37)(H,28,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLDWAXORWTSDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC(=O)N(CCCCNC(=O)C1=C(C(=CC=C1)O)O)CCCNC(=O)C2=C(C(=CC=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151868 | |
| Record name | Spermexatol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Spermexatol | |
CAS RN |
117680-13-4 | |
| Record name | Spermexatol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117680134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spermexatol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




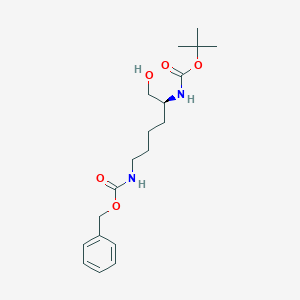
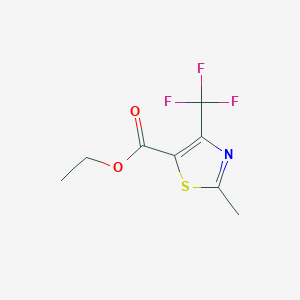
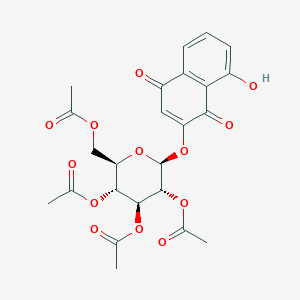
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
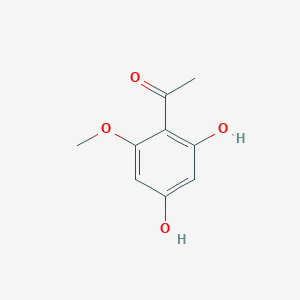
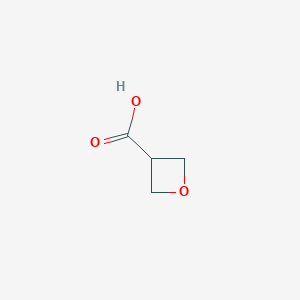
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
![(2S)-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B51207.png)
